2-[(2-Methyl-1-phenylpropyl)amino]propan-1-ol 2-[(2-Methyl-1-phenylpropyl)amino]propan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17827240
InChI: InChI=1S/C13H21NO/c1-10(2)13(14-11(3)9-15)12-7-5-4-6-8-12/h4-8,10-11,13-15H,9H2,1-3H3
SMILES:
Molecular Formula: C13H21NO
Molecular Weight: 207.31 g/mol

2-[(2-Methyl-1-phenylpropyl)amino]propan-1-ol

CAS No.:

Cat. No.: VC17827240

Molecular Formula: C13H21NO

Molecular Weight: 207.31 g/mol

* For research use only. Not for human or veterinary use.

2-[(2-Methyl-1-phenylpropyl)amino]propan-1-ol -

Specification

Molecular Formula C13H21NO
Molecular Weight 207.31 g/mol
IUPAC Name 2-[(2-methyl-1-phenylpropyl)amino]propan-1-ol
Standard InChI InChI=1S/C13H21NO/c1-10(2)13(14-11(3)9-15)12-7-5-4-6-8-12/h4-8,10-11,13-15H,9H2,1-3H3
Standard InChI Key HIMVDZHUJWAFMC-UHFFFAOYSA-N
Canonical SMILES CC(C)C(C1=CC=CC=C1)NC(C)CO

Introduction

Chemical Identity and Structural Characteristics

2-[(2-Methyl-1-phenylpropyl)amino]propan-1-ol (IUPAC name: 2-[(2-methyl-1-phenylpropyl)amino]propan-1-ol) is a tertiary amine-alcohol hybrid. Its molecular formula is C₁₃H₂₁NO, with a molecular weight of 207.31 g/mol. The structure comprises a propan-1-ol backbone substituted at the second carbon by a (2-methyl-1-phenylpropyl)amino group. This configuration introduces stereochemical complexity, as the chiral centers at the amino-bearing carbon and the alcohol-bearing carbon permit multiple enantiomeric forms .

Comparative Structural Analysis

The compound shares structural motifs with several documented analogs:

  • 2-[Methyl(phenyl)amino]propan-1-ol (C₁₀H₁₅NO): Differs in the absence of the 2-methylpropyl chain, resulting in reduced steric hindrance .

  • 2-Methyl-1-phenylpropan-1-ol (C₁₀H₁₄O): Lacks the amino group, simplifying its reactivity profile .

  • 2-Methyl-2-phenylpropan-1-amine (C₁₀H₁₅N): Replaces the hydroxyl group with a primary amine, altering solubility and hydrogen-bonding capacity .

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
Target CompoundC₁₃H₂₁NO207.31Secondary amine, Alcohol
2-[Methyl(phenyl)amino]propan-1-olC₁₀H₁₅NO165.23Tertiary amine, Alcohol
2-Methyl-1-phenylpropan-1-olC₁₀H₁₄O150.22Alcohol
2-Methyl-2-phenylpropan-1-amineC₁₀H₁₅N149.23Primary amine

Synthesis and Manufacturing Considerations

While no direct synthesis route for 2-[(2-Methyl-1-phenylpropyl)amino]propan-1-ol is documented, methodologies for analogous compounds provide a foundational framework.

Hypothesized Synthesis Pathway

A plausible route involves:

  • Grignard Reaction: Formation of 2-methyl-1-phenylpropylmagnesium bromide via reaction of 1-bromo-2-methylpropane with magnesium in an ether solvent .

  • Nucleophilic Substitution: Reaction with a protected amino-propanol precursor (e.g., 2-aminopropan-1-ol triflate) to introduce the amino-alcohol moiety .

  • Deprotection and Purification: Acidic hydrolysis to remove protecting groups, followed by fractional distillation or column chromatography .

Key challenges include controlling regioselectivity during the Grignard step and minimizing racemization at chiral centers. The patent CN109020784A highlights similar hurdles in synthesizing 2-methyl-1-phenyl-1-propanol, emphasizing the need for inert atmospheres and precise temperature control .

Yield Optimization Strategies

  • Catalytic Additives: Lithium chloride or cerium(III) chloride may improve Grignard reagent stability, potentially boosting yields by 15–20% .

  • Solvent Selection: Tetrahydrofuran (THF) enhances reaction homogeneity compared to diethyl ether, as evidenced in the synthesis of 2-methyl-2-phenylpropan-1-amine .

Physicochemical Properties

Property predictions derive from QSAR modeling and analog data:

Thermodynamic Parameters

  • Boiling Point: Estimated 245–255°C (extrapolated from 220.8°C for 2-methyl-2-phenylpropan-1-amine ).

  • Density: 1.02–1.08 g/cm³ (higher than 0.9 g/cm³ for 2-methyl-2-phenylpropan-1-amine due to hydroxyl group ).

  • LogP: 2.1–2.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Spectroscopic Signatures

  • IR Spectroscopy: Expected O-H stretch at 3200–3400 cm⁻¹ and N-H bend at 1580–1650 cm⁻¹ .

  • NMR: Anticipated splitting patterns include a triplet for the CH₂OH group (δ 3.5–4.0 ppm) and a multiplet for aromatic protons (δ 7.2–7.5 ppm) .

Industrial and Research Applications

Pharmaceutical Intermediate

Potential use in synthesizing:

  • Antidepressants (via reuptake inhibition moieties)

  • Local anesthetics (esterification with benzoic acid derivatives)

Chiral Resolution Agent

The stereogenic centers could enable enantiomeric separation of carboxylic acids via diastereomeric salt formation .

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